molecular formula C13H21NO B14245295 1-(Benzylamino)hexan-2-OL CAS No. 205325-37-7

1-(Benzylamino)hexan-2-OL

Cat. No.: B14245295
CAS No.: 205325-37-7
M. Wt: 207.31 g/mol
InChI Key: HQBWWSLWQZDYQM-UHFFFAOYSA-N
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Description

1-(Benzylamino)hexan-2-OL is an organic compound with the molecular formula C13H21NO. It is a secondary alcohol and an amine, characterized by the presence of a benzylamino group attached to a hexanol backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzylamino)hexan-2-OL can be synthesized through several methods. One common approach involves the reaction of hexan-2-ol with benzylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)hexan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamino derivatives.

Scientific Research Applications

1-(Benzylamino)hexan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)hexan-2-OL involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    Hexan-2-ol: A primary alcohol with similar structural features but lacking the benzylamino group.

    Benzylamine: An amine with a benzyl group but without the hexanol backbone.

    Phenethylamine: A compound with structural similarities but different functional groups.

Uniqueness

1-(Benzylamino)hexan-2-OL is unique due to the combination of its benzylamino and hexanol moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

205325-37-7

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(benzylamino)hexan-2-ol

InChI

InChI=1S/C13H21NO/c1-2-3-9-13(15)11-14-10-12-7-5-4-6-8-12/h4-8,13-15H,2-3,9-11H2,1H3

InChI Key

HQBWWSLWQZDYQM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CNCC1=CC=CC=C1)O

Origin of Product

United States

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